

An In-Depth Technical Guide to the Spectral Data Analysis of 3-Hydroxytetrahydrofuran

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Compound of Interest

Compound Name: 3-Hydroxytetrahydrofuran

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This technical guide provides a comprehensive analysis of the spectral data for **3-Hydroxytetrahydrofuran** ($C_4H_8O_2$), a key heterocyclic compound relevant in various chemical and pharmaceutical research domains. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and a logical workflow for spectral analysis.

Quantitative Spectral Data

The following tables summarize the key quantitative data obtained from the spectral analysis of **3-Hydroxytetrahydrofuran**.

Table 1: 1H NMR Spectral Data

Solvent: $CDCl_3$, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.46	Multiplet	1H	H-3 (CH-OH)
~4.04	Multiplet	1H	H-5a (O-CH ₂)
~3.95	Multiplet	1H	H-2a (O-CH ₂)
~3.82	Multiplet	1H	H-5b (O-CH ₂)
~3.74	Multiplet	1H	H-2b (O-CH ₂)
~2.05	Multiplet	1H	H-4a (CH ₂)
~1.90	Multiplet	1H	H-4b (CH ₂)

Note: The exact chemical shifts and multiplicities can vary slightly depending on the specific instrument and experimental conditions.

Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~70.0	CH	C-3 (CH-OH)
~68.0	CH ₂	C-2 (O-CH ₂)
~67.0	CH ₂	C-5 (O-CH ₂)
~35.0	CH ₂	C-4 (CH ₂)

Note: Assignments are based on typical chemical shifts for similar structures.

Table 3: IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3600-3200	Strong, Broad	O-H stretch (alcohol)[1][2]
3000-2850	Medium-Strong	C-H stretch (alkane)[3][4]
1300-1000	Strong	C-O stretch (ether and secondary alcohol)[1][3][4]
1470-1450	Medium	C-H bend (alkane)[4]

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
88	~10	[M] ⁺ (Molecular Ion)
87	~1	[M-H] ⁺
70	~15	[M-H ₂ O] ⁺
58	~82	[C ₃ H ₆ O] ⁺
57	100	[C ₃ H ₅ O] ⁺ (Base Peak)
43	~20	[C ₂ H ₃ O] ⁺
31	~40	[CH ₃ O] ⁺

Note: Fragmentation patterns can be complex and may vary with the ionization method used.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for a liquid organic compound such as **3-Hydroxytetrahydrofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A solution of **3-Hydroxytetrahydrofuran** is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an

internal standard for chemical shift referencing ($\delta = 0.00$ ppm). The solution is then transferred to a 5 mm NMR tube.

- Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR, is used.
- Data Acquisition:
 - ^1H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay to ensure quantitative integration.
 - ^{13}C NMR: A proton-decoupled ^{13}C NMR spectrum is acquired. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-220 ppm).
- Data Processing: The raw data (Free Induction Decay - FID) is processed using a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. The chemical shifts are referenced to the TMS signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

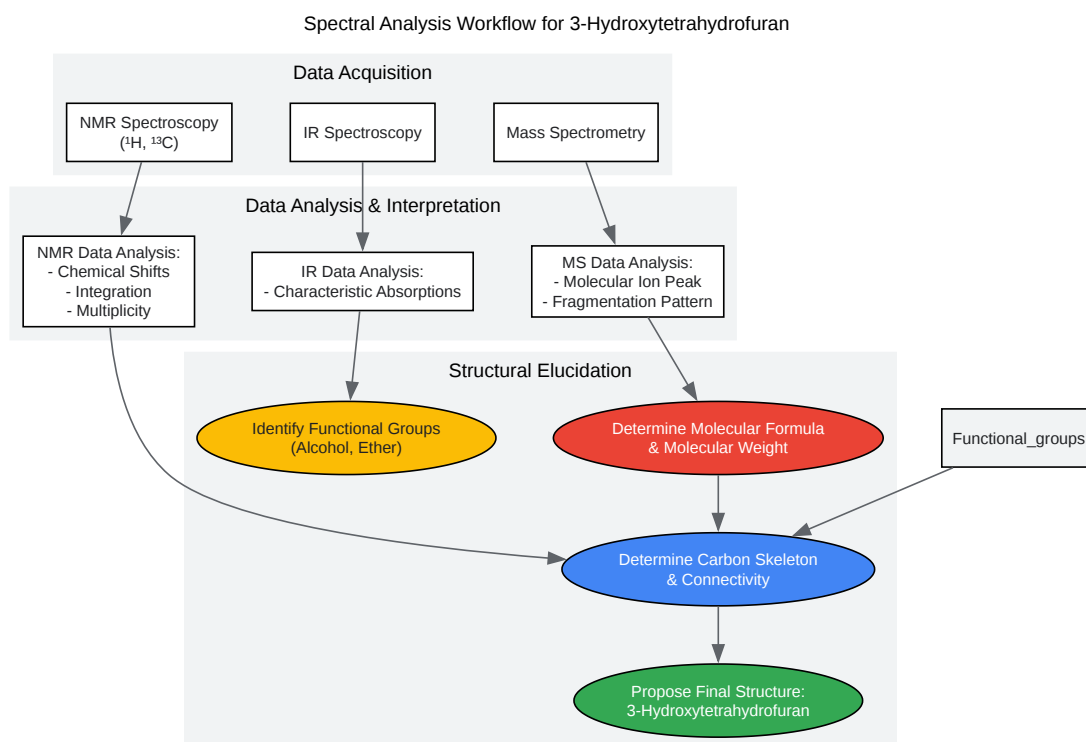
- Sample Preparation: For a liquid sample like **3-Hydroxytetrahydrofuran**, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: An FT-IR spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the infrared spectrum is acquired. The spectrum is typically recorded over the range of 4000-400 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via direct infusion or through a gas chromatography (GC) column for separation from any impurities.
- **Ionization:** Electron Ionization (EI) is a common method for small organic molecules. The sample is bombarded with a high-energy electron beam, causing the molecule to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the spectral analysis and structure elucidation of an organic compound like **3-Hydroxytetrahydrofuran**.



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Caption: Logical workflow for the spectral analysis of **3-Hydroxytetrahydrofuran**.

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